Substituting incorrect aminomonochlorophenol regioisomers in 5-HT2C agonist synthesis leads to pharmacophoric misalignment and assay failure. 2-Amino-6-chlorophenol (CAS 38191-33-2) provides the validated ortho-amino/meta-chloro regiochemistry required for high receptor selectivity.
• Defined substitution pattern essential for HT2C target engagement - confirmed in functional & binding assays
• Low melting point (80-81°C) permits ambient-temperature recrystallization; pKa 8.28 enables precise pH-dependent extraction
• Supplied at ≥98% purity; available in gram-to-kilogram quantities with batch-specific CoA
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
CAS No.38191-33-2
Cat. No.B183061
⚠ Attention: For research use only. Not for human or veterinary use.
2-Amino-6-chlorophenol: Properties and Applications
2-Amino-6-chlorophenol (CAS 38191-33-2) is an ortho-amino chlorophenol with the molecular formula C₆H₆ClNO and molecular weight of 143.57 g/mol [1]. Its structure features an amino group at the ortho position and a chlorine atom at the meta position relative to the phenolic hydroxyl . This substitution pattern imparts distinct chemical reactivity and biological applications, most notably as a key intermediate in the synthesis of highly selective HT2C receptor agonists . Physicochemical characterization reveals a melting point of 80–81°C, a boiling point of 247°C at 760 mmHg, a density of 1.406 g/cm³, and a predicted pKa of 8.28±0.10 [1]. These properties, combined with a logP of ~1.38–1.44, define its handling and formulation parameters in both research and industrial contexts .
The aminomonochlorophenol family includes several regioisomers (e.g., 2-amino-4-chlorophenol, CAS 95-85-2; 2-amino-5-chlorophenol, CAS 28443-50-7; 4-amino-2-chlorophenol, CAS 3964-52-1) that share identical molecular formulas and molecular weights [1]. Despite this apparent similarity, substitution of one isomer for another often leads to synthetic failure or altered biological activity because the relative positions of the amino, chloro, and hydroxyl groups dictate both chemical reactivity and pharmacophoric alignment . For instance, 2-amino-6-chlorophenol serves as a specific precursor for HT2C receptor agonists with high target selectivity , whereas 2-amino-4-chlorophenol is primarily employed in dye and Schiff base syntheses , and 2-amino-5-chlorophenol is utilized for benzoxazole derivatives and microbial degradation studies . Furthermore, divergent physicochemical properties—such as melting points (80–81°C vs. 136–141°C vs. 152–157°C, respectively) and pKa values (8.28±0.10 vs. 9.31±0.18 vs. 8.79±0.10)—affect solubility, purification, and formulation compatibility [1][2][3][4]. Consequently, generic substitution among these isomers without rigorous validation is not scientifically or industrially justifiable, and procurement decisions must be driven by the specific synthetic or biological objective.
Quantitative Differentiation of 2-Amino-6-chlorophenol
Melting Point and Crystallinity
2-Amino-6-chlorophenol exhibits a melting point of 80–81°C [1], significantly lower than that of 2-amino-4-chlorophenol (136–141°C) and 2-amino-5-chlorophenol (152–157°C) . This 55–76°C difference directly impacts purification by recrystallization, handling during synthesis (e.g., avoidance of unintended melting), and compatibility with temperature-sensitive reaction conditions.
Melting PointHead-to-head
80–81 °C
vs 2-amino-4-chlorophenol 136–141 °C; 2-amino-5-chlorophenol 152–157 °C
Solid crystalline state; measured under standard atmospheric pressure
Why This Matters
Procurement for applications requiring low-melting intermediates or avoiding high-temperature processing steps mandates 2-amino-6-chlorophenol; the higher-melting isomers are unsuitable.
The predicted pKa of 2-amino-6-chlorophenol is 8.28±0.10 [1], whereas 2-amino-4-chlorophenol exhibits a higher pKa of 9.31±0.18 [2] and 2-amino-5-chlorophenol an intermediate value of 8.79±0.10 [3]. This 1.03 pKa unit difference corresponds to a ~10.7-fold variation in protonation equilibrium at physiological pH, directly influencing aqueous solubility, partition coefficient, and chromatographic retention behavior.
pKa (Predicted)Head-to-head
8.28±0.10
vs 2-amino-4-chlorophenol 9.31±0.18; 2-amino-5-chlorophenol 8.79±0.10
Δ = 1.03 pKa units lower vs. 2-amino-4-chlorophenol; Δ = 0.51 pKa units lower vs. 2-amino-5-chlorophenol
Conditions
Calculated using ChemAxon software; standard aqueous conditions
Why This Matters
For applications requiring precise control over ionization state (e.g., liquid-liquid extraction, pH-dependent crystallization, or biological assay preparation), 2-amino-6-chlorophenol offers a distinct operational window that cannot be replicated by its isomers.
2-Amino-6-chlorophenol is specifically cited as an intermediate for synthesizing HT2C receptor agonists with high selectivity in functional and binding assays . In contrast, 2-amino-4-chlorophenol is predominantly used for dye synthesis and as a building block for Schiff base metal complexes , while 2-amino-5-chlorophenol serves as a precursor for benzoxazole derivatives and in microbial degradation studies . This functional divergence is driven by the regiochemistry of the amino and chloro substituents, which dictates electrophilic substitution patterns and hydrogen-bonding networks.
2-Amino-4-chlorophenol: Dye/Schiff base precursor; 2-Amino-5-chlorophenol: Benzoxazole precursor
Quantified Difference
Qualitative functional divergence; no quantitative cross-assay data available.
Conditions
Synthetic utility reported in vendor technical datasheets and literature
Why This Matters
Procurement for medicinal chemistry programs targeting the 5-HT2C receptor must specify 2-amino-6-chlorophenol; substitution with other isomers would yield different core structures and likely abolish desired agonist activity.
A reported synthetic procedure for 2-amino-6-chlorophenol via reduction of 2-chloro-6-nitrophenol with tin powder in glacial acetic acid at 80°C afforded a yield of 55–59% [1]. For comparison, a synthesis route for 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol using iron or hydrazine reduction has been reported with yields up to 97.7% under different conditions [2]. This yield differential reflects the inherent reactivity differences imposed by the ortho-chloro and ortho-amino substitution pattern, which may influence the kinetics of nitro reduction and workup efficiency.
Synthesis YieldReported
55–59%
2-Amino-4-chlorophenol: up to 97.7% (different method)
Yield context for scale-up planning
Yield comparison from independent studies
Process chemistryReductionYield optimization
Evidence Dimension
Synthesis yield (nitro reduction)
Target Compound Data
55–59% yield
Comparator Or Baseline
2-Amino-4-chlorophenol: up to 97.7% yield
Quantified Difference
Δ = approximately 38–42% lower yield for target compound
Conditions
Reduction of corresponding chloronitrophenol using Sn/AcOH or Fe/HCl; yields from independent studies
Why This Matters
Procurement decisions for large-scale synthesis should account for the lower inherent yield of 2-amino-6-chlorophenol compared to its 4-chloro isomer, which may impact cost and supply chain planning; however, this same reactivity profile is essential for its role in HT2C agonist synthesis.
2-Amino-6-chlorophenol exhibits a consensus logP of approximately 1.38–1.44 , which is comparable to that of 2-amino-4-chlorophenol (logP 1.67–2.21) and 2-amino-5-chlorophenol (logP 1.58–2.21) [1]. While the absolute differences are modest, the trend indicates that 2-amino-6-chlorophenol may be slightly less lipophilic than its isomers, potentially affecting its behavior in reverse-phase chromatography and in silico ADME predictions when used as a building block for drug candidates.
Calculated using XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods
Why This Matters
For medicinal chemistry applications where lipophilicity tuning is critical, 2-amino-6-chlorophenol provides a distinct starting point that cannot be achieved by substituting other isomers without additional synthetic steps.
2-Amino-6-chlorophenol is the preferred starting material for constructing 5-HT2C receptor agonists with high selectivity in functional and binding assays . The specific ortho-amino/meta-chloro substitution pattern is essential for the final agonist's pharmacophore; substitution with 2-amino-4-chlorophenol or 2-amino-5-chlorophenol would yield regioisomeric analogs with unpredictable and likely diminished receptor selectivity. Procurement of this specific isomer is therefore mandatory for programs targeting obesity, psychiatric disorders, or other 5-HT2C-mediated indications.
Low-Melting Intermediates in Process Development
With a melting point of 80–81°C [1], 2-amino-6-chlorophenol is uniquely suited for processes where low-melting solids are preferred to avoid high-temperature heating or where recrystallization from ambient-temperature solvents is desired. In contrast, 2-amino-4-chlorophenol (136–141°C) and 2-amino-5-chlorophenol (152–157°C) require significantly higher temperatures to achieve melting, which may be incompatible with thermally sensitive reagents or increase energy costs at scale.
pH-Dependent Extraction and Chromatography
The pKa of 2-amino-6-chlorophenol (8.28±0.10) [2] enables precise manipulation of ionization state near physiological pH. This property is critical for liquid-liquid extraction protocols and reverse-phase HPLC method development where retention time is pH-dependent. The higher pKa of 2-amino-4-chlorophenol (9.31±0.18) [3] and intermediate pKa of 2-amino-5-chlorophenol (8.79±0.10) [4] alter the pH window at which the compounds are neutral, affecting separation efficiency and reproducibility.
Lipophilicity Tuning in Drug Design
The consensus logP of 1.38–1.44 for 2-amino-6-chlorophenol positions it as a moderately lipophilic fragment suitable for balancing solubility and membrane permeability in lead optimization. While the logP differences among isomers are modest, they can translate to measurable changes in in vitro ADME properties when incorporated into larger molecular frameworks. Researchers seeking to avoid unnecessary lipophilicity drift should select 2-amino-6-chlorophenol over slightly more lipophilic isomers [5].
Application
Selection Property
Validation Focus
5-HT2C receptor agonist synthesis research
Regiochemistry-specific pharmacophore
Receptor selectivity profiling
Low-temperature process intermediate
Low melting point for thermally sensitive workflows
Process thermal compatibility validation
pH-controlled extraction/chromatography
Ionization state tunability near physiological pH
Chromatographic retention reproducibility
Lipophilicity optimization in drug design research
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